1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-
Description
The compound 1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo- (CAS: 269078-83-3) is a benzodiazepine derivative with a molecular formula of C32H31N3O5 and a molecular weight of 537.61 g/mol . Key structural features include:
- Cyclohexyl group at position 4.
- Fmoc (9-fluorenylmethoxycarbonyl) protecting group at position 3.
- Acetic acid moiety at position 1.
Its physicochemical properties include a predicted boiling point of 815.0±65.0°C, density of 1.37±0.1 g/cm³, and pKa of 3.66±0.10 . The Fmoc group renders it valuable in solid-phase peptide synthesis (SPPS) due to its base-labile deprotection characteristics.
Properties
IUPAC Name |
2-[5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-3H-1,4-benzodiazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c36-28(37)18-35-27-17-9-8-16-25(27)29(20-10-2-1-3-11-20)33-30(31(35)38)34-32(39)40-19-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,20,26,30H,1-3,10-11,18-19H2,(H,34,39)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIWYQFHGKGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108562 | |
| Record name | 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-83-3 | |
| Record name | 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-, commonly referred to as AM-14, is a synthetic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential therapeutic properties, particularly in the central nervous system (CNS). The unique structural features of AM-14, including its cyclohexyl group and fluorenylmethoxycarbonyl moiety, may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of AM-14 is , with a CAS number of 269078-83-3. Its structure includes various functional groups that are crucial for its biological activity. The compound's complexity allows for modifications that could enhance its pharmacological profile.
Anxiolytic Effects
Research indicates that AM-14 may exhibit anxiolytic properties similar to other benzodiazepines. Animal studies have shown significant reductions in anxiety-related behaviors when treated with this compound. The mechanism is believed to involve modulation of GABA receptors in the CNS, which are critical for inhibitory neurotransmission.
Anticancer Potential
Recent studies have explored the anticancer activity of benzodiazepine derivatives, including AM-14. Although specific data on AM-14 is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzodiazepines have been shown to induce apoptosis in HeLa and HepG2 cells, suggesting a potential pathway for anticancer activity .
Antioxidant Activity
AM-14 may also possess antioxidant properties , which are beneficial in combating oxidative stress associated with various diseases. In vitro assays using the DPPH method have been employed to assess the antioxidant capacity of related compounds, indicating that structural modifications can enhance this activity .
The precise mechanism of action for AM-14 remains under investigation; however, it is hypothesized that its interaction with GABA_A receptors plays a significant role in its anxiolytic effects. Additionally, studies suggest that benzodiazepines can influence various signaling pathways involved in cell proliferation and apoptosis in cancer cells .
Comparative Analysis with Other Benzodiazepines
The following table compares AM-14 with other well-known benzodiazepines regarding their biological activities:
| Compound Name | Anxiolytic Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| AM-14 | Yes | Potential | Yes |
| Diazepam | Yes | Limited | No |
| Clonazepam | Yes | Limited | No |
| Lorazepam | Yes | Limited | No |
Case Studies and Research Findings
- Animal Models : Studies utilizing rodent models have demonstrated that AM-14 significantly reduces anxiety-like behaviors compared to control groups. Behavioral tests such as the elevated plus maze and open field test were employed to quantify these effects.
- Cell Line Studies : Research involving cancer cell lines has indicated that compounds structurally related to AM-14 exhibit dose-dependent cytotoxicity. For example, derivatives tested against Hep3B cells showed IC50 values suggesting potent anticancer effects .
- Antioxidant Evaluation : In vitro testing using DPPH radical scavenging assays has shown that certain derivatives exhibit significant antioxidant activity comparable to known standards like Trolox .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the benzodiazepine family characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is , and it features a unique combination of functional groups that contribute to its biological activity.
Pharmacological Applications
- Anxiolytic and Sedative Effects : Benzodiazepines are primarily known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that derivatives like this compound can modulate GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system, which is beneficial for treating anxiety disorders .
- Anticonvulsant Activity : Similar to other benzodiazepines, this compound may exhibit anticonvulsant effects. Studies have shown that certain benzodiazepine derivatives can prevent seizures by enhancing GABAergic transmission, making them potential candidates for epilepsy treatment .
- Analgesic Properties : Recent patents suggest that benzodiazepine derivatives can also possess analgesic properties. The compound may interact with pain pathways, offering relief for conditions involving chronic pain .
- Antimicrobial Activity : Some studies have explored the antimicrobial potential of benzodiazepines, indicating that modifications in their structure can lead to enhanced activity against various pathogens. This opens avenues for developing new antibiotics .
Synthetic Applications
The synthesis of 1H-1,4-benzodiazepines has been a focus of significant research due to their complex structures and biological activities. Various synthetic methods have been developed:
- Metal-Catalyzed Reactions : Recent advancements in metal-catalyzed reactions allow for efficient synthesis of benzodiazepine derivatives with high yields and selectivity .
- Multicomponent Reactions : The use of multicomponent reactions has emerged as a powerful strategy in synthesizing complex benzodiazepine structures quickly and efficiently .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) Cyclohexyl vs. Phenyl Groups
- , Compound 1 : Features a 4-hydroxyphenyl group at position 5, increasing polarity and hydrogen-bonding capacity. This compound exhibited a low yield (12%) and distinct NMR signals (δ 7.68 ppm, J = 22.7, 15.4 Hz) .
b) Halogenated Derivatives
- Compound : Contains a 7-chloro-5-(2-fluorophenyl) substitution. Chlorine and fluorine atoms increase electronegativity, influencing receptor binding and metabolic stability.
- Compound : A potassium salt with 7-chloro and phenyl groups, demonstrating higher crystallinity (MP: 238–240°C) due to ionic interactions .
Modifications at Position 3: Protecting Groups
- Target Compound: The Fmoc group provides temporary protection for the amino group, enabling controlled deprotection in SPPS.
- Compound : Uses a methoxymethyl group, offering acid-labile protection instead of base-labile Fmoc .
- , Compound 2 : Lacks a protecting group, simplifying synthesis but limiting utility in stepwise coupling reactions.
Functional Group Variations at Position 1
- Target Compound : The acetic acid moiety facilitates conjugation with other molecules (e.g., resins in SPPS).
Q & A
Q. What are the standard protocols for synthesizing this benzodiazepine derivative, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling the cyclohexyl-substituted benzodiazepine core with an Fmoc-protected amine group. Key steps include:
- Protection strategies : Use of Fmoc (9-fluorenylmethoxycarbonyl) for amine protection to prevent side reactions during coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Peptide coupling agents like HATU or EDCI improve reaction efficiency .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Fmoc-Cl) and reaction time (12–24 hours). For example, yields for analogous compounds range from 12% to 53%, depending on steric hindrance from substituents .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected m/z ~531.56) and detect adducts .
- NMR spectroscopy : Analyze H and C NMR spectra to verify substituent positions. For example, the Fmoc group shows aromatic protons at δ 7.6–7.8 ppm, while the cyclohexyl moiety appears as multiplet signals at δ 1.0–2.0 ppm .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent Fmoc group degradation under UV light .
- Temperature : Lyophilized powders are stable at –20°C for >6 months. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
- Moisture control : Use desiccants to prevent hydrolysis of the Fmoc protecting group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?
Methodological Answer:
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., deprotected amines or oxidized species) .
- Isotopic pattern analysis : Compare observed m/z ratios with theoretical isotopic distributions to distinguish adducts (e.g., Na or K) from structural isomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions, such as the cyclohexyl and benzodiazepine ring protons .
Q. What computational approaches can predict the compound’s reactivity or conformational stability?
Methodological Answer:
- DFT calculations : Model the electronic structure to predict sites susceptible to nucleophilic attack (e.g., the oxo group at position 2) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. For example, ethanol/water mixtures may stabilize chair-like conformations in the benzodiazepine ring .
- Machine learning : Train models on analogous compounds (e.g., from ) to predict optimal reaction parameters (temperature, solvent) for yield improvement .
Q. How can researchers validate the compound’s biological activity while minimizing experimental variability?
Methodological Answer:
- Dose-response assays : Use a minimum of three biological replicates to account for batch-to-batch variability in synthesis .
- Positive controls : Compare with known benzodiazepine derivatives (e.g., diazepam analogs) to benchmark activity .
- High-content screening : Combine fluorescence-based assays (e.g., calcium imaging) with HPLC quantification to correlate bioactivity with purity .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., Fmoc deprotection) .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, pH, catalyst loading) systematically .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Data Contradiction and Validation
Q. How should discrepancies between theoretical and observed impurity profiles be addressed?
Methodological Answer:
- Cross-validation : Compare HPLC data with H NMR integration to quantify impurities (e.g., residual starting materials) .
- Spiking experiments : Add suspected impurities (e.g., de-Fmoc product) to confirm retention times in HPLC .
- X-ray crystallography : Resolve structural ambiguities (e.g., unexpected stereochemistry) that may arise from spectral misinterpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
